

Fmoc-Val-OH-1-13C: A Technical Guide to Stability and Storage

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Compound of Interest

Compound Name: Fmoc-Val-OH-1-13C

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for **Fmoc-Val-OH-1-13C**, a critical building block in solid-phase peptide synthesis (SPPS). Understanding the chemical stability of this isotopically labeled amino acid derivative is paramount for ensuring the integrity of synthetic peptides used in research and drug development.

Core Principles of Fmoc-Val-OH-1-13C Stability

Fmoc-Val-OH-1-13C, an N- α -9-fluorenylmethoxycarbonyl (Fmoc) protected L-valine with a carbon-13 isotope at the carboxyl position, shares its fundamental stability profile with the non-labeled Fmoc-Val-OH. The stability is primarily dictated by the Fmoc protecting group, which is known for its lability under basic conditions and stability in acidic environments. This characteristic is the cornerstone of the Fmoc/tBu strategy in SPPS.

The Fmoc group is susceptible to cleavage by bases, most commonly secondary amines like piperidine, which proceeds via a β -elimination mechanism. Conversely, it is robust against acidic reagents such as trifluoroacetic acid (TFA), which are used for the cleavage of side-chain protecting groups. The valine side chain, being a simple isopropyl group, is chemically inert under standard peptide synthesis conditions. The 1- ^{13}C isotopic label does not significantly alter the chemical stability of the molecule.

Factors that can influence the stability of **Fmoc-Val-OH-1-13C** include:

- pH: Highly susceptible to degradation in basic conditions.
- Temperature: Elevated temperatures can accelerate degradation.
- Moisture: The presence of water can facilitate hydrolysis, particularly
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